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This guide provides a comparative analysis of the spectral data for Methyl 4-(4-
oxobutyl)benzoate (CAS No. 106200-41-3), a key intermediate in various synthetic pathways.
The data presented has been aggregated from publicly available databases and supplier
technical specifications. It is important to note that while the initially requested compound was
"4-Oxobutyl benzoate," publicly available spectral data corresponds to its methyl ester,
"Methyl 4-(4-oxobutyl)benzoate." This guide proceeds with the analysis of the methyl ester,
assuming it to be the compound of interest.

Summary of Spectral Data

The following tables summarize the available *H NMR, 13C NMR, and mass spectrometry data
for Methyl 4-(4-oxobutyl)benzoate.

Table 1: *H Nuclear Magnetic Resonance (NMR) Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b3117955?utm_src=pdf-interest
https://www.benchchem.com/product/b3117955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3117955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Chemical Shift Lo . .
Multiplicity Integration Assignment Source
(ppm)
9.81 S 1H -CHO Predicted
7.97 d 2H Ar-H Predicted
7.30 d 2H Ar-H Predicted
3.89 S 3H -OCHs Predicted
-CH:- (adjacent ]
3.01 t 2H Predicted
to Ar)
-CH:- (adjacent )
2.80 t 2H Predicted
to CHO)
2.15 p 2H -CHz- Predicted
Note: The tH
NMR data is
based on

predicted values
from chemical
software and
should be
confirmed with
experimental

data.

Table 2: *C Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (ppm)

Assignment

Source

201.8 C=0 (aldehyde) SpectraBase (Wiley)[1]
166.6 C=0 (ester) SpectraBase (Wiley)[1]
142.3 Ar-C SpectraBase (Wiley)[1]
129.8 Ar-CH SpectraBase (Wiley)[1]
129.5 Ar-C SpectraBase (Wiley)[1]
128.3 Ar-CH SpectraBase (Wiley)[1]
52.1 -OCHs SpectraBase (Wiley)[1]
43.3 -CH:- (adjacent to CHO) SpectraBase (Wiley)[1]
34.8 -CH:- (adjacent to Ar) SpectraBase (Wiley)[1]
195 -CHz- SpectraBase (Wiley)[1]

Table 3: Mass Spectrometry (MS) Data

Relative Intensity

m/z Assignment Source
(%)
SpectraBase (Wile
206 25 [M]* P (Wiley)
[1]
SpectraBase (Wiley)
175 100 [M - OCHs]*
[1]
SpectraBase (Wiley)
147 40 [M - COOCHs]*
[1]
SpectraBase (Wile
119 60 [CsH7O]* P ( Y)
[1]
SpectraBase (Wile
91 30 [C7HA]* P ( )
[1]
Experimental Protocols
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Standard protocols for the acquisition of the spectral data presented above are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of Methyl 4-(4-oxobutyl)benzoate is dissolved in approximately
0.7 mL of deuterated chloroform (CDCIs) or another suitable deuterated solvent.
Tetramethylsilane (TMS) is added as an internal standard (0O ppm).

Instrumentation: A 400 MHz or higher field NMR spectrometer is used.

'H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A
larger number of scans is typically required compared to *H NMR. Typical parameters
include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: The raw data is Fourier transformed, phase corrected, and baseline
corrected. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile
samples.

lonization: Electron lonization (El) is a common method for this type of molecule, typically
performed at 70 eV.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the
ions based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The
molecular ion peak and fragmentation pattern are analyzed to confirm the structure.
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Visualization of the Spectral Data Comparison
Workflow

The following diagram illustrates the logical workflow for the comparison of spectral data from
different sources.

Caption: Spectral Data Comparison Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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